Methyl 3-cyano-1-naphthoate
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
496788-91-1 |
|---|---|
Molecular Formula |
C13H9NO2 |
Molecular Weight |
211.22 g/mol |
IUPAC Name |
methyl 3-cyanonaphthalene-1-carboxylate |
InChI |
InChI=1S/C13H9NO2/c1-16-13(15)12-7-9(8-14)6-10-4-2-3-5-11(10)12/h2-7H,1H3 |
InChI Key |
AHOWQHSANKHOGD-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=CC2=CC=CC=C21)C#N |
Origin of Product |
United States |
Synthetic Strategies for Methyl 3 Cyano 1 Naphthoate and Analogues
Retrosynthetic Analysis and Disconnection Approaches for Naphthalene (B1677914) Carboxynitriles
Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. wikipedia.orgyoutube.com This process identifies strategic bond disconnections and functional group interconversions to devise a viable synthetic route. wikipedia.orgfiveable.me
Strategic Bond Disconnections for Complex Naphthalene Architectures
The core of retrosynthesis lies in identifying key bond disconnections that simplify the target molecule. For complex naphthalene architectures, several strategic disconnections are commonly employed:
C-C Bond Disconnections: A primary strategy involves breaking carbon-carbon bonds to divide the naphthalene core into more manageable fragments. fiveable.me For instance, in the synthesis of fluoranthenes, a common approach is the disconnection of bonds that separate the molecule into naphthalene and benzene (B151609) fragments. rsc.org Another powerful technique is the Diels-Alder reaction, where a [4+2] cycloaddition can be envisioned in reverse to break the naphthalene ring into a dienophile and a diene, such as an o-quinodimethane precursor. nih.govescholarship.org Intramolecular Heck reactions also represent a valuable tool, where a C-C bond is disconnected to an aryl halide and a pendant alkene. nih.govescholarship.org
Aromatic Ring Disconnections: This strategy focuses on cleaving bonds within the aromatic system itself. fiveable.me It often involves considering electrophilic aromatic substitution reactions in reverse, taking into account the directing effects of existing substituents. fiveable.me For example, a 1,3-disubstituted naphthalene can be challenging to synthesize directly due to the typical directing effects of functional groups. researchgate.netacs.org Therefore, a retrosynthetic approach might involve a precursor where the substitution pattern is more readily achievable.
Heteroatom Bond Disconnections: Disconnecting bonds between carbon and a heteroatom (e.g., C-N, C-O) is a common tactic. For Methyl 3-cyano-1-naphthoate, this could involve disconnecting the ester and cyano groups to their respective precursors.
A summary of common disconnection strategies for naphthalene synthesis is presented below:
| Disconnection Strategy | Description | Key Reactions in Forward Synthesis |
| C-C Bond Formation | Breaking a carbon-carbon bond to simplify the carbon skeleton. | Diels-Alder Reaction, Heck Reaction, Suzuki Coupling nih.govescholarship.org |
| Aromatic Ring Construction | Deconstructing the naphthalene ring system. | Cycloaddition reactions nih.govescholarship.org |
| Functional Group Introduction | Disconnecting a functional group to a simpler precursor. | Electrophilic Aromatic Substitution, Nucleophilic Aromatic Substitution |
Functional Group Interconversions (FGIs) within Retrosynthetic Pathways
Functional group interconversion (FGI) is the transformation of one functional group into another. youtube.comimperial.ac.uk This is a critical aspect of retrosynthesis, allowing for the strategic manipulation of functional groups to facilitate key bond-forming reactions or to install the desired functionality at a late stage in the synthesis. ub.eduvanderbilt.edu
For this compound, key FGIs include:
Carboxylic Acid to Ester: The target methyl ester can be retrosynthetically disconnected to the corresponding carboxylic acid, 3-cyano-1-naphthoic acid. The forward reaction is a standard esterification.
Nitrile from Amide or Halide: The cyano group can be derived from various precursors. A common FGI is the dehydration of a primary amide. Alternatively, a cyano group can be introduced via nucleophilic substitution of a halide (e.g., a bromo-substituent) using a cyanide salt. google.com
Nitro Group Reduction: In some routes, a nitro group can be used as a precursor to an amino group, which can then be converted to a cyano group via a Sandmeyer reaction. The reduction of a nitro group is a standard FGI. cdnsciencepub.com
Halogen to Carboxylic Acid/Ester: A bromine or iodine substituent on the naphthalene ring can be converted to a carboxylic acid or ester functionality through processes like palladium-catalyzed carbonylation or via an organometallic intermediate. google.com
Chemoselectivity and Regioselectivity Challenges in Naphthalene Synthesis
The synthesis of polysubstituted naphthalenes is often complicated by issues of chemoselectivity and regioselectivity. researchgate.net
Chemoselectivity refers to the preferential reaction of one functional group over another. In the synthesis of this compound, a key challenge is to perform reactions on one part of the molecule without affecting the ester or cyano groups, or their precursors. For example, when reducing a nitro group in the presence of an ester, a selective reducing agent must be chosen. cdnsciencepub.com
Regioselectivity concerns the control of the position of substitution on the naphthalene ring. Electrophilic aromatic substitution on naphthalene typically favors the α-position (C1, C4, C5, C8) over the β-position (C2, C3, C6, C7). researchgate.net Synthesizing a 1,3-disubstituted pattern, as seen in the target molecule, is therefore non-trivial. researchgate.netacs.org The directing effects of the substituents must be carefully considered. An electron-withdrawing group at C1 would direct incoming electrophiles to the meta-positions (C3 and C6), but it also deactivates the ring, making the reaction more difficult. datapdf.com Modern methods, such as directed C-H functionalization, offer powerful tools to control regioselectivity. anr.fracs.org
Direct Synthesis of this compound
The most straightforward approach to this compound is the esterification of its corresponding carboxylic acid.
Esterification Reactions of 3-cyano-1-naphthoic Acid
The conversion of 3-cyano-1-naphthoic acid to its methyl ester, this compound, can be achieved through several standard esterification methods. One common method involves reacting the carboxylic acid with methanol (B129727) in the presence of an acid catalyst.
Another approach is the reaction of the carboxylic acid with an alkyl halide in the presence of a base. researchgate.net For instance, the esterification of various carboxylic acids, including 1-naphthoic acid, has been successfully carried out using alkyl halides under electrochemical reduction conditions. researchgate.net
Advanced Routes to 3-cyano-1-naphthoic Acid Precursors
Given the challenges in directly synthesizing the 1,3-disubstituted naphthalene core, several advanced routes have been developed to access key precursors like 3-cyano-1-naphthoic acid. researchgate.netacs.org A notable strategy involves constructing the naphthalene ring system with the desired substitution pattern already in place or easily accessible. researchgate.netacs.org
One such innovative route begins with 3-bromocoumalate. researchgate.netacs.org This starting material undergoes a Diels-Alder reaction with in-situ generated benzyne (B1209423) to build the naphthalene ring system. researchgate.netacs.org The resulting 4-bromo-2-naphthoate is then converted to the target 3-cyano-1-naphthoic acid through a series of transformations, including the conversion of the ester to a nitrile and carbonylation of the bromo substituent. researchgate.netacs.org This method offers significant advantages over older routes that used stoichiometric mercury salts and suffered from low yields. researchgate.netacs.org
Another approach involves the functionalization of a pre-existing naphthalene derivative. For example, 3-bromo-1-naphthoic acid, a key intermediate, can be prepared from naphthalic anhydride (B1165640) through bromination, mercuridecarboxylation, and protodemercuration. cdnsciencepub.com This bromo-substituted acid can then be converted to the cyano derivative.
Palladium-catalyzed carbonylation is another powerful technique. For example, 1-bromo-3-cyanonaphthalene can be reacted with carbon monoxide in methanol, catalyzed by a palladium complex, to yield this compound directly. google.com Alternatively, carrying out the carbonylation with water instead of methanol can produce 3-cyano-1-naphthoic acid. datapdf.com
A summary of precursors and their synthetic transformations is provided below:
| Precursor | Transformation | Reagents/Conditions | Product |
| 3-Cyano-1-naphthoic acid | Esterification | Methanol, Acid catalyst | This compound |
| 3-Bromo-1-naphthoic acid | Cyanation | e.g., CuCN | 3-Cyano-1-naphthoic acid |
| 1-Bromo-3-cyanonaphthalene | Carbonylation | CO, Pd catalyst, Methanol | This compound |
| 4-Bromo-2-naphthoate | Ester to Nitrile, Carbonylation | Series of steps | 3-Cyano-1-naphthoic acid |
Diels-Alder Cycloaddition Reactions in Naphthalene Ring Formation
The Diels-Alder reaction, a powerful tool in organic chemistry for forming six-membered rings, is a key strategy for constructing the naphthalene core. researchgate.netwikipedia.orgsigmaaldrich.com This pericyclic reaction involves the cycloaddition of a conjugated diene and a dienophile to create a cyclohexene (B86901) derivative, which can then be aromatized to form the naphthalene ring system. researchgate.netwikipedia.orgsigmaaldrich.com The reaction's ability to control regio- and stereochemistry makes it particularly valuable in complex syntheses. wikipedia.org
Annulation of 3-Bromocoumalate with In Situ-Generated Benzyne
A successful approach to forming the 1,3-substituted naphthalene skeleton involves the Diels-Alder reaction of 3-bromocoumalate with benzyne, which is generated in the reaction mixture (in situ). acs.orgresearchgate.net This method strategically builds the naphthalene ring system with the desired substitution pattern already partially established. acs.org The subsequent aromatization leads to the formation of a 4-bromo-2-naphthoate derivative, a key intermediate for further functionalization. acs.orgresearchgate.net
For instance, the reaction of methyl 3-bromocoumalate with benzyne, generated from anthranilic acid and isoamyl nitrite, yields methyl 4-bromo-2-naphthoate. google.com This reaction proceeds via a [4+2] cycloaddition where the benzyne acts as the dienophile.
Nitrile Group Introduction Methodologies
The introduction of the nitrile functional group is a critical step in the synthesis of this compound. This can be achieved through various transformations, primarily from ester or amide precursors.
Ester-to-Nitrile Transformations
The direct conversion of an ester to a nitrile offers an efficient route to introduce the cyano group. One documented method involves the use of dimethylaluminum amide, prepared from trimethylaluminum (B3029685) and ammonia, to convert a methyl naphthoate ester into the corresponding naphthonitrile. google.com Another approach utilizes sodium bis(trimethylsilyl)amide in a "one-flask" transformation of aromatic esters to nitriles, which has shown good to excellent yields for various aromatic esters. thieme-connect.com
Table 1: Reagents for Ester-to-Nitrile Conversion
| Reagent | Conditions | Reference |
| Dimethylaluminum amide | Toluene, elevated temperature | google.com |
| Sodium bis(trimethylsilyl)amide | THF/DMEU, sealed tube, 110 or 185 °C | thieme-connect.com |
| Iodine/Phosphorus trichloride | Metal-free conditions | researchgate.net |
Dehydration of Naphthamide Intermediates
A common and traditional method for synthesizing nitriles is the dehydration of the corresponding primary amide. google.comhighfine.com This can be accomplished using various dehydrating agents. While historically conducted under harsh acidic conditions, milder methods have been developed. highfine.com Reagents such as trifluoroacetic anhydride in the presence of a base like triethylamine, or oxalyl chloride with DMSO, allow for the dehydration to occur at or below room temperature under nearly neutral conditions. highfine.com The amide intermediate itself can be readily prepared by the hydration of a nitrile, a reaction that can be mediated by reagents like sodium hydroxide (B78521). oatext.com
Carboxylic Acid Functionalization via Carbonylation Reactions
The final step in the synthesis of this compound involves the introduction of the carboxyl group, which can be effectively achieved through palladium-catalyzed carbonylation reactions. nih.gov
Palladium-Catalyzed Carbonylation of Aryl Halides
Palladium-catalyzed carbonylation is a versatile method for converting aryl halides into carboxylic acid derivatives. nih.govchimia.ch This reaction involves treating the aryl halide with carbon monoxide in the presence of a palladium catalyst and a suitable nucleophile. google.com For the synthesis of a naphthoic acid, an aryl bromide intermediate, such as the 4-bromo-2-naphthonitrile, can be subjected to carbonylation. acs.org This process has been successfully applied on an industrial scale for the synthesis of various fine chemicals. chimia.ch The use of phosphine-free catalyst systems can simplify the procedure and reduce costs. researchgate.net
Table 2: Key Intermediates and Transformations
| Starting Material | Transformation | Reagent/Catalyst | Product | Reference |
| Methyl 3-bromocoumalate | Diels-Alder Cycloaddition | Benzyne (from anthranilic acid) | Methyl 4-bromo-2-naphthoate | acs.orggoogle.com |
| Methyl 4-bromo-2-naphthoate | Ester-to-Nitrile Conversion | Dimethylaluminum amide | 4-Bromo-2-naphthonitrile | google.com |
| 4-Bromo-2-naphthonitrile | Palladium-Catalyzed Carbonylation | Palladium catalyst, CO | 3-Cyano-1-naphthoic acid | acs.org |
Metallo-Dehalogenation and Carboxylation Protocols
A key method for the synthesis of 3-cyano-1-naphthoic acid, a precursor to this compound, involves the metallo-dehalogenation and subsequent carboxylation of a halo-cyano-naphthalene intermediate. google.comgoogle.com This process typically utilizes a 1-halo-3-cyanonaphthalene, which can be treated with an organolithium reagent, such as n-butyllithium (n-BuLi), at low temperatures. google.comgoogle.com This step generates a highly reactive lithiated intermediate.
The reaction is generally performed in an anhydrous solvent system, like tetrahydrofuran (B95107) (THF), often mixed with hexane, at temperatures ranging from -10°C to as low as -75°C. google.comgoogle.com Following the formation of the lithiated species, it is quenched with carbon dioxide (CO2), which can be bubbled through the reaction mixture. Subsequent acidification with an acid, for instance, hydrochloric acid (HCl), yields the desired 3-cyano-1-naphthoic acid. google.comgoogle.com A specific example is the conversion of 4-bromo-2-naphthonitrile to 3-cyano-1-naphthoic acid, which proceeds via this metallo-dehalogenation and carboxylation sequence. google.comdatapdf.com
An alternative to this two-step protocol is a palladium-mediated carbonylation. google.comgoogle.com In this approach, the halo-cyano-naphthalene is reacted with carbon monoxide under pressure in the presence of a palladium catalyst. google.comgoogle.com
| Starting Material | Reagents | Product | Ref |
| 1-Halo-3-cyanonaphthalene | 1. n-BuLi, THF/hexane, -75°C to -10°C2. CO23. HCl | 3-Cyano-1-naphthoic acid | google.comgoogle.com |
| 4-Bromo-2-naphthonitrile | 1. n-BuLi, THF/hexane2. CO23. HCl | 3-Cyano-1-naphthoic acid | google.comdatapdf.com |
Construction of Naphthalene Scaffolds via Friedel-Crafts Acylation
The Friedel-Crafts acylation is a fundamental and widely used method for introducing acyl groups onto aromatic rings, including the naphthalene scaffold. iitk.ac.insigmaaldrich.com This electrophilic aromatic substitution reaction typically involves the reaction of an aromatic compound with an acyl halide or anhydride in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃). iitk.ac.insigmaaldrich.com
The mechanism involves the formation of an acylium ion, which then acts as the electrophile and attacks the electron-rich naphthalene ring. sigmaaldrich.com The position of acylation on the naphthalene ring is influenced by both kinetic and thermodynamic factors, as well as the substituents already present on the ring. researchgate.netokstate.edu For instance, the acylation of naphthalene can yield both 1- and 2-acylnaphthalenes, with the product ratio depending on the reaction conditions. researchgate.net
This method has been applied to the synthesis of various naphthalene derivatives, including precursors for more complex molecules. For example, the acylation of naphthalene with specific anhydrides of tricarboxylic acids has been used to prepare 1,2,3,4-tetrahydro-oxophenanthreneacetic acids. rsc.org The versatility of this reaction allows for the synthesis of a wide range of substituted naphthalenes, which are valuable intermediates in organic synthesis. sigmaaldrich.comrsc.org
| Aromatic Substrate | Acylating Agent | Catalyst | Product Type | Ref |
| Naphthalene | Benzoyl chloride | AlCl₃ | Benzoylnaphthalene | researchgate.net |
| Naphthalene | Propane-1,2,3-tricarboxylic acid 1,2-anhydride | Not specified | 1,2,3,4-Tetrahydro-oxophenanthreneacetic acid | rsc.org |
| 2-Methylnaphthalene | Acetyl chloride | AlCl₃ | 6-Methyl-2-acetonaphthone and 7-Methyl-1-acetonaphthone | okstate.edu |
Innovative Naphthalene Annulation and Derivatization Techniques
Recent advancements in organic synthesis have led to the development of novel and efficient methods for constructing the naphthalene core and introducing functional groups. These techniques often offer improved regioselectivity and atom economy compared to traditional methods.
Domino Reactions for Naphthalene Core Assembly
Domino reactions, also known as tandem or cascade reactions, provide an efficient pathway to complex molecules like naphthalenes in a single synthetic operation. mdpi.comorganic-chemistry.orgbohrium.com These reactions involve a sequence of intramolecular or intermolecular transformations where the subsequent reaction is triggered by the functionality formed in the previous step.
One such strategy involves the reaction of Morita–Baylis–Hillman (MBH) acetates with active methylene (B1212753) compounds. mdpi.combohrium.com This method, promoted by a base like anhydrous potassium carbonate (K₂CO₃) in a solvent such as N,N-dimethylformamide (DMF), can lead to highly functionalized naphthalenes. For example, the reaction between specific MBH acetates and ethyl cyanoacetate (B8463686) can yield products like ethyl 4-cyano-7-nitro-2-naphthoate. mdpi.com
Another approach utilizes copper(I)-catalyzed domino reactions between bromobenzyl bromides and β-ketoesters. organic-chemistry.orgacs.org Depending on the reaction conditions, this method can selectively produce either 4H-chromenes or polysubstituted naphthalenes. organic-chemistry.orgacs.org The formation of naphthalenes is favored by using an additive like 2-picolinic acid. organic-chemistry.org
| Reactant 1 | Reactant 2 | Promoter/Catalyst | Product Type | Ref |
| Morita–Baylis–Hillman acetate | Active methylene compound | K₂CO₃ | Highly functionalized naphthalene | mdpi.combohrium.com |
| Bromobenzyl bromide | β-Ketoester | Cu(I), 2-picolinic acid | Polysubstituted naphthalene | organic-chemistry.orgacs.org |
Ruthenium-Catalyzed C-H Activation and Alkyne Annulation Strategies
Ruthenium-catalyzed C-H activation has emerged as a powerful tool for the synthesis of substituted naphthalenes. nih.govresearchgate.netscispace.com This strategy involves the direct functionalization of otherwise inert C-H bonds, offering a more atom- and step-economical approach.
In one example, the ruthenium(II)-catalyzed annulation of vinylnaphthols with alkynes proceeds through C-H activation, dearomatization, and alkyne insertion to afford spiro-pentacyclic naphthalenones. nih.govresearchgate.net Another strategy involves the Ru-catalyzed C-H activation and double-alkyne annulation under air to synthesize multisubstituted 1-naphthoic acids. scispace.com These reactions often exhibit high regioselectivity, which can be controlled by the choice of directing groups on the aromatic substrate. rsc.org The development of these methods allows for the facile synthesis of complex naphthalene derivatives, including isotopically labeled compounds. researchgate.net
| Substrate 1 | Substrate 2 | Catalyst System | Product Type | Ref |
| Vinylnaphthol | Alkyne | Ruthenium(II) | Spiro-pentacyclic naphthalenone | nih.govresearchgate.net |
| Aromatic acid | Alkyne | Ruthenium | Multisubstituted 1-naphthoic acid | scispace.com |
| 1-Naphthylsilane | Alkyne | Ruthenium | Substituted naphthalene | researchgate.net |
Cyclization Processes of Phenylcrotonic Esters
The cyclization of substituted γ-phenylcrotonic esters presents a classical yet effective method for the synthesis of naphthalene derivatives, particularly naphthols. cdnsciencepub.com For instance, the product of the condensation of phenylacetone (B166967) with ethyl malonate, upon saponification, cyclizes to yield 3-methyl-1-hydroxy-2-naphthoic acid. cdnsciencepub.com This acid can then be decarboxylated to form 3-methyl-1-naphthol. cdnsciencepub.com
Similarly, the condensation of phenylacetone with ethyl cyanoacetate produces an unsaturated ester that can be cyclized upon heating, for example in glycerol, to yield a phenolic compound, likely 1-hydroxy-3-methyl-2-naphthoic nitrile. cdnsciencepub.com These reactions demonstrate the utility of Stobbe-type condensations followed by intramolecular cyclization to access the naphthalene core. scispace.com
| Phenylcrotonic Ester Precursor | Cyclization Condition | Product | Ref |
| Ethyl α-carbethoxy-β-methyl-γ-phenyl-butenoate | Saponification | 3-Methyl-1-hydroxy-2-naphthoic acid | cdnsciencepub.com |
| Ethyl α-cyano-β-methyl-γ-phenylcrotonate | Heating in glycerol | 1-Hydroxy-3-methyl-2-naphthoic nitrile | cdnsciencepub.com |
Regioselective Coupling Reactions for Naphthalene Derivatives
Regioselective coupling reactions are crucial for the controlled synthesis of unsymmetrically substituted naphthalene derivatives. nih.govacs.org The ability to differentiate between similar reactive sites on a naphthalene precursor, such as two different C-Br bonds, allows for precise functionalization.
For instance, in 1,7-dibromonaphthalene, transition metal-catalyzed cross-coupling reactions with reagents like boronic acids or amines tend to occur preferentially at the less sterically hindered 7-position. nih.govacs.org In contrast, bromine-lithium exchange reactions show selectivity for the 1-position. nih.govacs.org This differential reactivity provides a powerful tool for the stepwise and regioselective introduction of various substituents onto the naphthalene scaffold.
Furthermore, Brønsted-acid-catalyzed benzannulation reactions of phenylacetaldehydes with alkynes, promoted by triflimide (HNTf₂), offer a metal-free and regioselective route to polysubstituted naphthalenes at room temperature. acs.org Iron(III) chloride has also been shown to promote the annulation of aryl acetaldehydes with alkynes to regioselectively synthesize a variety of naphthalene derivatives. lookchem.com
| Naphthalene Precursor | Reaction Type | Position of Functionalization | Ref |
| 1,7-Dibromonaphthalene | Transition metal-catalyzed cross-coupling | 7-position | nih.govacs.org |
| 1,7-Dibromonaphthalene | Bromine-lithium exchange | 1-position | nih.govacs.org |
| Phenylacetaldehyde + Alkyne | Brønsted-acid-catalyzed benzannulation (HNTf₂) | Regioselective | acs.org |
| Aryl acetaldehyde (B116499) + Alkyne | FeCl₃-promoted annulation | Regioselective | lookchem.com |
Chemical Reactivity and Reaction Mechanisms of Methyl 3 Cyano 1 Naphthoate
Transformations Involving the Ester Functionality
The methyl ester group at the C-1 position of the naphthalene (B1677914) ring is a primary site for nucleophilic acyl substitution reactions. Its reactivity is typical of aromatic esters, though modulated by the presence of the cyano group at the C-3 position.
Hydrolysis and Transesterification Pathways
Hydrolysis: The methyl ester of Methyl 3-cyano-1-naphthoate can be hydrolyzed to its corresponding carboxylic acid, 3-cyano-1-naphthoic acid, under both acidic and basic conditions.
Acid-Catalyzed Hydrolysis : This is a reversible reaction typically carried out by heating the ester in the presence of excess water and a strong acid catalyst, such as sulfuric acid or hydrochloric acid. chemguide.co.uk The mechanism involves protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water. chemguide.co.uk To drive the equilibrium towards the products, a large excess of water is used. chemguide.co.uk
Base-Catalyzed Hydrolysis (Saponification) : This is an irreversible process that is more commonly used for the hydrolysis of esters. chemguide.co.uklibretexts.org The reaction is carried out by heating the ester with an aqueous solution of a strong base, like sodium hydroxide (B78521) or potassium hydroxide. libretexts.org The hydroxide ion acts as a nucleophile, attacking the carbonyl carbon. The resulting products are an alcohol (methanol) and the salt of the carboxylic acid (e.g., sodium 3-cyano-1-naphthoate). libretexts.org Subsequent acidification of the reaction mixture is required to obtain the free 3-cyano-1-naphthoic acid. chemguide.co.uk Studies on the alkaline hydrolysis of methyl 1-naphthoate (B1232437) have provided kinetic data for this type of transformation on the naphthalene system. canterbury.ac.nz
Transesterification: This process involves the conversion of the methyl ester into a different ester by reacting it with another alcohol in the presence of an acid or base catalyst. wikipedia.org
Acid-Catalyzed Transesterification : The mechanism is analogous to acid-catalyzed hydrolysis, with an alcohol acting as the nucleophile instead of water. masterorganicchemistry.com Using a large excess of the new alcohol as the solvent can shift the equilibrium toward the desired product. masterorganicchemistry.com
Base-Catalyzed Transesterification : An alkoxide, corresponding to the new alcohol, is used as the nucleophile. masterorganicchemistry.com This reaction also proceeds via a nucleophilic addition-elimination mechanism at the carbonyl carbon. masterorganicchemistry.com
| Reaction | Reagents | Catalyst | Product | Key Feature |
| Acidic Hydrolysis | Water (excess) | Strong Acid (e.g., H₂SO₄) | 3-Cyano-1-naphthoic Acid | Reversible |
| Basic Hydrolysis | Strong Base (e.g., NaOH) | - | Sodium 3-cyano-1-naphthoate | Irreversible |
| Transesterification | Alcohol (e.g., Ethanol) | Acid or Base | Ethyl 3-cyano-1-naphthoate | Equilibrium-driven |
Selective Reduction of the Methyl Ester Group
The methyl ester group can be selectively reduced to the corresponding primary alcohol, (3-cyanona-phthalen-1-yl)methanol, in the presence of the nitrile functionality. While powerful reducing agents like lithium aluminum hydride (LiAlH₄) would reduce both the ester and the nitrile, sodium borohydride (B1222165) (NaBH₄) offers the necessary chemoselectivity under specific conditions. libretexts.orgmasterorganicchemistry.com
Standard NaBH₄ reductions in ethanol (B145695) or methanol (B129727) at room temperature are generally ineffective for reducing esters. ias.ac.incommonorganicchemistry.com However, the reactivity of NaBH₄ can be enhanced. A common and effective method for reducing aromatic esters is the use of sodium borohydride in a mixture of tetrahydrofuran (B95107) (THF) and methanol, often at reflux temperatures. ias.ac.inresearchgate.net This system allows for the reduction of the ester to the primary alcohol while leaving the nitrile group intact. ias.ac.inresearchgate.net The enhanced reactivity is attributed to the formation of alkoxyborohydrides in solution. This method provides a safer and more selective alternative to aluminum hydride reductions. researchgate.net
| Reagent System | Solvent | Conditions | Product | Selectivity |
| NaBH₄ | THF/Methanol | Reflux | (3-Cyanonaphthalen-1-yl)methanol | High (Nitrile group is not reduced) |
| LiAlH₄ | Anhydrous Ether or THF | 0 °C to RT | (3-(Aminomethyl)naphthalen-1-yl)methanol | Low (Both groups are reduced) |
Reactions of the Nitrile Moiety
The cyano group at the C-3 position is a versatile functional group that can undergo a variety of transformations, including hydrolysis, nucleophilic additions, and rearrangements. openstax.org
Hydrolysis to Carboxylic Acids and Amides
The nitrile group can be hydrolyzed to either a primary amide (3-(aminocarbonyl)-1-naphthoic acid methyl ester) or a carboxylic acid (1-(methoxycarbonyl)naphthalene-3-carboxylic acid), depending on the reaction conditions. chemguide.co.uk
Partial Hydrolysis to Amide : The hydrolysis can often be stopped at the amide stage by using milder reaction conditions. chemistrysteps.comorganicchemistrytutor.com For instance, treatment with alkaline hydrogen peroxide (e.g., H₂O₂ with NaOH) is a common method for the mild hydration of a nitrile to an amide. commonorganicchemistry.com Alternatively, using concentrated sulfuric or hydrochloric acid at moderate temperatures can also favor the formation of the amide. chemistrysteps.com
Complete Hydrolysis to Carboxylic Acid : More vigorous conditions, such as prolonged heating under reflux with strong aqueous acid (e.g., H₂SO₄, HCl) or base (e.g., NaOH), will lead to the complete hydrolysis of the nitrile, past the amide intermediate, to the carboxylic acid. chemguide.co.ukorganicchemistrytutor.com Under basic conditions, the carboxylate salt is formed initially, which then requires an acidic workup to yield the dicarboxylic acid derivative. chemguide.co.uk
| Conditions | Intermediate Product | Final Product |
| Mild (e.g., H₂O₂/NaOH, or controlled acid) | 3-(Aminocarbonyl)-1-naphthoic acid methyl ester | - |
| Harsh (e.g., Reflux in strong acid/base) | Amide (transient) | 1-(Methoxycarbonyl)naphthalene-3-carboxylic acid |
Nucleophilic and Electrophilic Additions to the Cyano Group
The carbon atom of the nitrile group is electrophilic and susceptible to attack by nucleophiles. openstax.orglibretexts.org
Nucleophilic Additions : A classic example is the Grignard reaction, where an organomagnesium halide (R-MgX) adds to the nitrile to form an imine anion intermediate. libretexts.org This intermediate is stable to further attack by the Grignard reagent. chemistrysteps.comorganicchemistrytutor.com Subsequent acidic hydrolysis of the imine anion yields a ketone. libretexts.orgmasterorganicchemistry.com For this compound, reaction with a Grignard reagent like methylmagnesium bromide, followed by hydrolysis, would yield Methyl 3-acetyl-1-naphthoate. The reaction with aromatic nitriles can sometimes be slow, but the use of catalysts like zinc chloride (ZnCl₂) can facilitate the addition under milder conditions. nih.gov
Electrophilic Additions : While the nitrile carbon is electrophilic, the nitrogen atom possesses a lone pair of electrons and can react with electrophiles. Protonation of the nitrogen by an acid is a key first step in acid-catalyzed hydrolysis, which activates the nitrile group toward nucleophilic attack by increasing the electrophilicity of the carbon atom. libretexts.orglumenlearning.com Coordination of Lewis acids to the nitrogen can similarly activate the nitrile group. nottingham.ac.ukacs.org
Cyano Group Migrations and Regioselective Transformations
While less common than the reactions above, the cyano group can participate in more complex rearrangements.
Cyano Group Migrations : Radical-mediated intramolecular translocation of a cyano group is a known process in organic synthesis. nih.gov This typically involves the generation of a carbon-centered radical elsewhere in the molecule, which then adds to the nitrile's carbon-nitrogen triple bond. The resulting cyclic iminyl radical can then undergo β-scission to regenerate a more stable carbon radical with the cyano group in a new position. nih.gov For a molecule like this compound, such a migration would require the generation of a radical on the naphthalene ring or a substituent, which is not a trivial transformation and would depend on specifically designed reaction conditions.
Aromatic Reactivity of the Naphthalene System
The reactivity of the naphthalene core in this compound is governed by the electronic properties of its substituents—the electron-withdrawing cyano (-CN) and methyl ester (-COOCH₃) groups—and the inherent characteristics of the fused aromatic ring system.
Electrophilic and Nucleophilic Aromatic Substitution Patterns
The presence of two strong electron-withdrawing groups, the cyano and the methyl ester, significantly deactivates the naphthalene ring system towards electrophilic aromatic substitution (EAS). In analogous systems like methyl benzoate (B1203000), the ester group deactivates the ring and directs incoming electrophiles to the meta position. ma.eduaiinmr.com Both the cyano and methyl ester groups are deactivating due to their ability to pull electron density from the aromatic π system.
In an electrophilic attack, the carbocation intermediate (the sigma complex) is destabilized by these electron-withdrawing substituents. For this compound, electrophilic attack would be highly disfavored. If forced to react, substitution would likely occur on the unsubstituted ring, which remains comparatively more electron-rich. Within the substituted ring, the positions meta to both deactivating groups would be the least disfavored sites for substitution.
Conversely, the electron-deficient nature of the naphthalene ring in this compound makes it more susceptible to nucleophilic aromatic substitution (NAS), particularly at positions activated by the electron-withdrawing groups. While specific studies on this molecule are not prevalent, the principles of NAS suggest that a strong nucleophile could potentially displace a suitable leaving group at positions ortho or para to the cyano or ester functionalities, should one be present.
Hydrogenation and Dehydrogenation Studies for Aromatization
Hydrogenation and dehydrogenation are critical processes for the interconversion of aromatic and alicyclic systems, with applications in hydrogen storage and chemical synthesis. acs.orgrsc.org The naphthalene system is a key subject in such studies, often involving its conversion to tetralin (tetrahydronaphthalene) and decalin (decahydronaphthalene).
Hydrogenation: The addition of hydrogen to the naphthalene core, typically catalyzed by metals like platinum, palladium, or nickel, reduces its aromaticity. ncert.nic.in The process generally occurs in a stepwise manner. The hydrogenation of naphthalene to tetralin is often faster than the subsequent hydrogenation of tetralin. mdpi.com For instance, kinetic studies using NiMo/Al₂O₃ and CoMo/Al₂O₃ catalysts have shown that the apparent rate constant for naphthalene hydrogenation can be significantly higher than that for tetralin. mdpi.com
| Reaction | Catalyst System | Temperature (°C) | Relative Rate Constant (k) |
| Naphthalene → Tetralin | NiMo/Al₂O₃ | 300 | ~2.5 |
| Tetralin → Decalin | NiMo/Al₂O₃ | 300 | 1 |
This table presents generalized comparative data based on findings that the rate of naphthalene hydrogenation is faster than that of tetralin. mdpi.com
Dehydrogenation for Aromatization: The reverse process, dehydrogenation, is used to restore aromaticity. For example, n-alkanes with six or more carbons can undergo dehydrogenation and cyclization to form benzene (B151609) and its derivatives in a process known as aromatization or reforming. ncert.nic.in Similarly, partially hydrogenated naphthalenes like tetralin can be dehydrogenated to naphthalene, releasing hydrogen gas. acs.org This reaction is significant in the context of liquid organic hydrogen carriers (LOHCs), where hydrogen is stored via hydrogenation and released on demand through catalytic dehydrogenation. acs.orgresearchgate.net This process can be achieved using various catalytic systems, sometimes driven by visible light, and produces H₂ as the sole byproduct. acs.org
Oxidative Chemical Modifications
Oxidative modifications of the naphthalene ring can lead to a variety of functionalized products, though the strong deactivation by the cyano and ester groups in this compound would influence the reaction's feasibility and outcome. In related compounds, oxidative stress and reactions play a key role in their biological and chemical activities. For example, the methyl ester of 2-cyano-3,12-dioxooleana-1,9-dien-28-oic acid (CDDO-Me) exhibits antioxidant activity by activating the Nrf2 pathway and reducing lipid peroxidation. nih.gov While the core structure is different, this demonstrates that cyano and ester-substituted molecules can participate in complex redox processes. Oxidative cleavage of the naphthalene ring is also a known transformation, typically requiring harsh conditions, which can break open one of the rings to form substituted benzene derivatives.
Mechanistic Investigations of Key Transformations
Understanding the mechanisms by which this compound and related compounds react is crucial for controlling their transformations and designing new synthetic pathways.
Electron-Transfer Initiated Radical Processes
Electron-transfer processes can initiate reactions by forming radical ions. nih.gov In photoredox catalysis, a photocatalyst absorbs visible light and enters an excited state, making it a powerful single-electron oxidant or reductant. nih.gov This excited catalyst can then engage in a single electron transfer (SET) with a substrate.
This process is particularly relevant for initiating free-radical polymerization. For instance, cyanine (B1664457) dyes, when paired with borate (B1201080) salts, act as photoinitiators where an intra-ion-pair electron transfer occurs upon irradiation with visible light. rsc.orgsemanticscholar.org The excited dye accepts an electron from the borate, leading to the formation of radicals that initiate polymerization. The rate of this electron transfer process, and consequently the rate of polymerization, can be correlated with the free energy change (ΔGel) for the electron transfer, often following the principles of the Marcus theory. rsc.org Such mechanisms allow for the generation of radicals under mild, ambient temperature conditions, avoiding the use of more hazardous traditional reagents. semanticscholar.org
SN2' Substitution Mechanisms in Analogous Systems
The Sₙ2 (Substitution, Nucleophilic, Bimolecular) reaction is a fundamental mechanism in organic chemistry. It involves a concerted process where a nucleophile attacks an electrophilic center and a leaving group departs simultaneously. libretexts.org This backside attack results in an inversion of the stereochemical configuration at the reaction center. libretexts.orgorganic-chemistry.org The rate of an Sₙ2 reaction is dependent on the concentration of both the substrate and the nucleophile. youtube.com
Key factors influencing the Sₙ2 mechanism include:
Substrate Structure: The reaction is highly sensitive to steric hindrance. It proceeds fastest with methyl and primary substrates, while tertiary substrates are generally unreactive via this pathway due to steric blocking. youtube.comlibretexts.org
Nucleophile: Strong, less sterically hindered nucleophiles favor the Sₙ2 pathway. libretexts.org
Leaving Group: A good leaving group (the conjugate base of a strong acid) is essential. organic-chemistry.org
Solvent: Polar aprotic solvents are preferred as they solvate the cation but not the nucleophile, enhancing the nucleophile's reactivity. libretexts.org
The Sₙ2' reaction is a related pathway that occurs with allylic electrophiles. In this variation, the nucleophile attacks the double bond at the γ-position relative to the leaving group, causing the double bond to shift and the leaving group to be ejected. While this compound itself does not possess a typical allylic system for an Sₙ2' reaction, understanding these fundamental substitution mechanisms is essential for predicting reactivity in its various derivatives and analogous structures.
Photochemical Reactions and Cycloadditions of Naphthyl Esters and Nitriles
The photochemical behavior of naphthyl derivatives, including esters and nitriles, is characterized by their participation in various cycloaddition reactions. While specific studies on this compound are not extensively detailed in the available literature, the reactivity of the naphthalene core, influenced by the electron-withdrawing cyano and methoxycarbonyl substituents, can be inferred from studies on related compounds. Naphthalene derivatives are known to undergo photodimerization and photocycloaddition with a range of alkenes and dienes. rsc.org
The presence of cyano and alkoxy substituents on the naphthalene ring has a significant impact on these photochemical reactions. rsc.org Generally, photocycloaddition reactions of naphthalenes can occur through different pathways, including [2π + 2π], [4π + 2π], and [2π + 3π] cycloadditions, often proceeding via an excited singlet state. mssm.eduresearchgate.net
[2π + 2π] Photocycloaddition:
Research on naphthonitriles has demonstrated their ability to undergo [2π + 2π] photocycloaddition. For instance, the irradiation of 2-naphthonitrile (B358459) with alkyl vinyl ethers yields a single [2+2] cycloadduct with high efficiency (80-90%). rsc.org The reaction proceeds from the lowest excited singlet state of the nitrile. rsc.org Similarly, 1-naphthonitrile (B165113) reacts with 2,3-dimethyl-2-butene (B165504) upon irradiation to primarily form a cyclobutane (B1203170) adduct. sioc-journal.cn The formation of these adducts often involves an intermediate exciplex between the excited naphthonitrile and the ground-state alkene. sioc-journal.cn
In a related example, 2-(1-naphthyl)ethyl benzoate undergoes an intramolecular [2+2] cycloaddition where the ester carbonyl group adds to the naphthalene ring, a process for which there is little precedent. nih.gov This highlights that the ester functionality can also participate directly in photocycloaddition reactions involving the naphthalene core.
The regiochemistry of these additions is a critical aspect. Studies on the intramolecular photocycloaddition of naphthyl enol ethers bearing a cyano substituent have shown that the orientation of the addition can be opposite to what is predicted from intermolecular reactions. rsc.orgrsc.org This reversal in regiochemistry is attributed to the charge densities at different positions of the excited naphthalene ring. rsc.orgrsc.org The table below summarizes the types of adducts formed in the photocycloaddition of various naphthyl derivatives.
| Naphthyl Derivative | Reactant | Adduct Type(s) | Reference |
| 1-Naphthonitrile | 2,3-Dimethyl-2-butene | Cyclobutane | sioc-journal.cn |
| 2-Naphthonitrile | 2,3-Dimethyl-2-butene | Azetine, Cyclobutane | sioc-journal.cn |
| 2-Naphthonitrile | Alkyl vinyl ether | endo-Cyclobuta[a]naphthalene | rsc.org |
| Naphthalene | 2,3-Dihydrofuran | 'Head to head' endo adduct | mssm.edu |
| 2-(1-Naphthyl)ethyl benzoate | (Intramolecular) | [2+2] Carbonyl-Naphthalene adduct | nih.gov |
| Cyano-substituted naphthyl enol ether | (Intramolecular) | 'Head to tail' cycloadduct | rsc.org |
This table illustrates the variety of products obtained from photocycloaddition reactions of different naphthalene compounds.
The efficiency and pathway of these reactions can be influenced by external factors. For example, the presence of trifluoroacetic acid can either retard or accelerate the photocycloaddition of naphthonitriles, depending on the specific isomer and acid concentration, by interacting with the ground state, excited state, or the intermediate exciplex. sioc-journal.cn Given that this compound possesses two electron-withdrawing groups, its excited state is expected to be electron-deficient, promoting reactions with electron-rich alkenes (enol ethers, etc.) through an exciplex intermediate, leading to various cycloadducts.
C-Acylation Mechanisms of Preformed Enolates with Cyanoformates
The C-acylation of preformed enolates using cyanoformate esters, particularly methyl cyanoformate (also known as Mander's Reagent), is a highly effective and regioselective method for the synthesis of β-keto esters. researchgate.netthieme-connect.comchem-station.com This reaction provides a significant advantage over traditional acylating agents like acyl halides or anhydrides, which often yield mixtures of C- and O-acylated products. thieme-connect.comorgsyn.org
The general mechanism involves the generation of a stable enolate, typically a lithium enolate, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the cyanoformate ester. orgsyn.org The cyanide ion is an excellent leaving group, which drives the reaction to completion.
Mechanism Steps:
Enolate Formation: A strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), is used to deprotonate the α-carbon of a ketone, generating a preformed lithium enolate. This step is typically performed at low temperatures (e.g., -78 °C) in an appropriate solvent.
Nucleophilic Attack: The preformed enolate is then treated with a cyanoformate ester, such as methyl cyanoformate. The enolate's α-carbon attacks the carbonyl carbon of the cyanoformate.
Intermediate Formation: A tetrahedral intermediate is formed.
Elimination of Cyanide: This intermediate collapses, eliminating the highly stable cyanide ion (CN⁻) as a leaving group, to yield the final β-keto ester product. orgsyn.org
Solvent Effects on Regioselectivity (C- vs. O-Acylation):
A critical factor governing the outcome of this reaction is the choice of solvent. The regioselectivity between C-acylation (the desired pathway) and O-acylation is highly dependent on the solvent's ability to solvate the lithium cation of the enolate.
| Solvent | Predominant Product | Rationale | Reference |
| Tetrahydrofuran (THF) | O-Acylation Product | THF strongly solvates the Li⁺ cation, leading to a "naked" or more dissociated enolate. The oxygen atom, being more electronegative, attacks the acylating agent. | orgsyn.orgscripps.edu |
| Diethyl Ether (Et₂O) | C-Acylation Product | Ether is a less coordinating solvent. It promotes the formation of tighter ion pairs or aggregates of the lithium enolate. This association shields the oxygen atom, making the carbon atom the more accessible and reactive nucleophilic site. | orgsyn.orgscripps.eduwikipedia.org |
This solvent-dependent selectivity is a key feature of the reaction. In several documented cases, switching the solvent from THF to diethyl ether results in a complete reversal from exclusive O-acylation to complete C-acylation. orgsyn.org This empirical observation makes diethyl ether the solvent of choice for achieving high yields of β-keto esters using this method. scripps.edu
The C-acylation with methyl cyanoformate is a mild, reliable, and highly regioselective method applicable to a wide range of ketone enolates, including those that are sterically hindered or sensitive. researchgate.netorgsyn.org It allows for the efficient preparation of β-keto esters under conditions that preserve the integrity of complex molecular structures. researchgate.net
Advanced Spectroscopic and Structural Characterization for Research
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Elucidation
High-resolution NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. By analyzing the chemical shifts, coupling constants, and integration of proton (¹H) and carbon-13 (¹³C) nuclei, the connectivity and chemical environment of each atom can be mapped.
¹H NMR Spectroscopy: The ¹H NMR spectrum of Methyl 3-cyano-1-naphthoate is expected to show distinct signals for the aromatic protons on the naphthalene (B1677914) ring and the methyl protons of the ester group. Based on the analysis of Methyl 3-cyano-6-nitro-1-naphthoate, the aromatic region would feature complex multiplets corresponding to the six protons on the disubstituted naphthalene core. The addition of a nitro group in the analog introduces strong electron-withdrawing effects that shift the proton signals downfield. In the absence of this nitro group, the signals for this compound would be expected at slightly more upfield positions.
The protons on the naphthalene ring will exhibit characteristic splitting patterns (doublets, triplets, or doublet of doublets) due to spin-spin coupling with their neighbors. For the related 3-cyano-1-naphthoic acid, the aromatic protons appear in a range from 7.69 to 8.85 ppm google.com. A key diagnostic signal for this compound would be a singlet for the three methyl ester protons (-OCH₃), anticipated to appear in the range of 3.9-4.1 ppm, a typical region for such functional groups. For instance, the methyl protons in Methyl 3-cyano-6-nitro-1-naphthoate appear as a singlet at 4.08 ppm nih.gov.
¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum provides a signal for each unique carbon atom in the molecule. For this compound, this would include the ten carbons of the naphthalene ring, the nitrile carbon, the ester carbonyl carbon, and the methyl ester carbon. Analysis of Methyl 3-cyano-6-nitro-1-naphthoate shows the ester carbonyl carbon at 165.3 ppm, the nitrile carbon around 117.1 ppm, and the methyl carbon at 53.1 ppm nih.gov. The aromatic carbons appear in the typical downfield region of approximately 110-140 ppm nih.gov. Similar values are expected for this compound, though the precise shifts of the naphthalene ring carbons would differ due to the absence of the nitro substituent.
Interactive Data Table: Predicted NMR Data for this compound
Note: The following data is predicted based on the analysis of structurally similar compounds, particularly Methyl 3-cyano-6-nitro-1-naphthoate nih.gov and 3-cyano-1-naphthoic acid google.com.
| Assignment | ¹H NMR (Predicted) | ¹³C NMR (Predicted) |
| Aromatic Protons | 7.70 - 8.90 ppm (m, 6H) | 110 - 140 ppm |
| -OCH₃ | ~4.0 ppm (s, 3H) | ~53 ppm |
| -C≡N | N/A | ~117 ppm |
| -C=O | N/A | ~165 ppm |
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination and Fragmentation Analysis
High-resolution mass spectrometry is essential for determining the exact molecular formula of a compound by measuring its mass-to-charge ratio (m/z) with very high precision. The molecular formula of this compound is C₁₃H₉NO₂. Its monoisotopic mass can be calculated with high accuracy. For comparison, the parent compound 3-cyano-1-naphthoic acid (C₁₂H₇NO₂) has a reported molecular ion peak (M⁺) at m/z 197 google.com. The addition of a methyl group (CH₂) to form the ester would result in an expected molecular ion of approximately 211.0633 g/mol .
Fragmentation Analysis: In addition to providing the molecular formula, mass spectrometry offers structural insights through fragmentation analysis. Under techniques like collision-induced dissociation (CID), the molecular ion breaks apart into smaller, characteristic fragment ions. For this compound, common fragmentation pathways would likely involve:
Loss of the methoxy group (-OCH₃): This would result in a significant fragment ion at [M-31]⁺.
Loss of the entire methoxycarbonyl group (-COOCH₃): This would lead to a fragment at [M-59]⁺, corresponding to a cyanonaphthalene cation.
Decarbonylation: Loss of carbon monoxide (CO) from fragments is also a common pathway in compounds containing carbonyl groups.
Studies on the differentiation of methyl naphthoate isomers using CID MS/MS have shown that the fragmentation patterns are highly dependent on the substitution pattern, allowing for detailed structural characterization jocpr.com.
Interactive Data Table: Predicted HRMS Data for this compound
| Ion | Predicted m/z | Description |
| [M]⁺ | 211.0633 | Molecular Ion |
| [M-31]⁺ | 180.0551 | Loss of methoxy group (-OCH₃) |
| [M-59]⁺ | 152.0653 | Loss of methoxycarbonyl group (-COOCH₃) |
Infrared (IR) Spectroscopy for Vibrational Mode Analysis and Functional Group Identification
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds. This technique is particularly useful for identifying the functional groups present in a compound.
For this compound, the IR spectrum is expected to be dominated by several characteristic absorption bands:
C≡N Stretch: The nitrile group will produce a sharp and intense absorption band in the region of 2210-2260 cm⁻¹. For Methyl 3-cyano-6-nitro-1-naphthoate, this peak is observed at 2254 cm⁻¹ nih.gov. The spectrum for the cation of 1-cyanonaphthalene shows this stretch at 2214.7 cm⁻¹ ed.ac.uk.
C=O Stretch: The ester carbonyl group will exhibit a strong, sharp absorption band typically between 1735-1750 cm⁻¹. The data for Methyl 3-cyano-6-nitro-1-naphthoate shows this peak at 1708 cm⁻¹, with the conjugation and the nitro group likely lowering the frequency nih.gov.
C-O Stretch: The ester C-O bonds will show stretching vibrations in the 1000-1300 cm⁻¹ range.
Aromatic C=C Stretch: The naphthalene ring will have several bands in the 1450-1600 cm⁻¹ region.
Aromatic C-H Stretch: These vibrations will appear as a group of weaker bands above 3000 cm⁻¹.
Aromatic C-H Bending: Out-of-plane (o.o.p.) bending vibrations for the substituted naphthalene ring will be present in the fingerprint region below 900 cm⁻¹, providing information about the substitution pattern.
Interactive Data Table: Key IR Absorptions for this compound
Data is predicted based on values for Methyl 3-cyano-6-nitro-1-naphthoate nih.gov and 1-cyanonaphthalene ed.ac.uk.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | > 3000 | Medium-Weak |
| Nitrile (C≡N) Stretch | ~2230 - 2255 | Strong, Sharp |
| Ester Carbonyl (C=O) Stretch | ~1710 - 1730 | Strong, Sharp |
| Aromatic C=C Stretch | 1450 - 1600 | Medium-Variable |
| Ester (C-O) Stretch | 1000 - 1300 | Strong |
| Aromatic C-H Bend (o.o.p.) | < 900 | Medium-Strong |
In-Depth Vibrational Spectroscopy Studies of Substituted Naphthalenes
The vibrational spectra of naphthalene and its derivatives have been the subject of extensive research, providing a deep understanding of how substitution affects the electronic structure and vibrational modes of the aromatic system. Theoretical studies, often employing Density Functional Theory (DFT), have been used to calculate and assign the vibrational frequencies of various substituted naphthalenes, including cyano-substituted derivatives arxiv.org.
These studies reveal that the vibrational modes of the naphthalene core are sensitive to the electronic nature and position of substituents. For instance, the C-H stretching and bending vibrations can be significantly altered by the presence of electron-withdrawing groups like the cyano (-CN) and methoxycarbonyl (-COOCH₃) groups in this compound.
Research on ionized 1-cyanonaphthalene has provided high-resolution gas-phase spectra, allowing for precise determination of the CN-stretch and CH-stretch modes without solvent interference rsc.org. Such studies are crucial for benchmarking theoretical calculations and for understanding the intrinsic properties of the molecule. The IR emission spectra of 1- and 2-cyanonaphthalene have been modeled to understand their potential role and detection in interstellar environments, highlighting characteristic bands for the C-H stretch (3.26 µm or ~3067 cm⁻¹) and the C-N stretch (4.69 µm or ~2132 cm⁻¹) arxiv.org. These in-depth analyses provide a robust framework for interpreting the complex vibrational spectrum of polysubstituted naphthalenes like this compound.
Computational Chemistry and Theoretical Studies on Methyl 3 Cyano 1 Naphthoate
Solvated Models and Solvent Effects on Chemical Reactions
In the realm of computational chemistry, understanding the profound influence of the solvent environment on chemical reactions is paramount to accurately predicting reaction outcomes, mechanisms, and kinetics. For a molecule like Methyl 3-cyano-1-naphthoate, the surrounding solvent can significantly alter its reactivity and the pathways of its chemical transformations. Solvation models are computational tools designed to incorporate the effects of the solvent into theoretical calculations, thereby bridging the gap between gas-phase simulations and real-world solution-phase chemistry.
These models are broadly categorized into two main types: explicit and implicit solvation models. Explicit models treat individual solvent molecules as distinct entities interacting with the solute. This approach can provide a highly detailed picture of the local solvent structure and specific solute-solvent interactions, such as hydrogen bonding. However, the computational cost of including a large number of solvent molecules can be prohibitive.
On the other hand, implicit solvation models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a defined dielectric constant. mdpi.com The solute is placed within a cavity in this continuum, and the model calculates the electrostatic interactions between the solute and the polarized dielectric. mdpi.com This method is computationally more efficient and is widely used to study the influence of bulk solvent properties on chemical reactions. researchgate.net
Due to a lack of specific published computational studies on the reaction kinetics of this compound, we will consider a representative hypothetical nucleophilic aromatic substitution (SNAr) reaction involving a related compound, 1-chloro-3-cyanonaphthalene, with a generic nucleophile (Nu⁻). This type of reaction is well-suited to illustrate the significant impact of the solvent, as the reaction proceeds through a charged intermediate (a Meisenheimer complex), the stability of which is highly dependent on the surrounding medium. researchgate.netnih.gov
Computational studies, typically employing Density Functional Theory (DFT) in conjunction with a solvation model like PCM, can be used to calculate the potential energy surface of the reaction in different solvents. From this, key parameters such as the activation energy (ΔG‡) can be determined, which is directly related to the reaction rate.
The following interactive data table presents hypothetical but illustrative results from a computational study on our model SNAr reaction. These results demonstrate the expected trend of solvent effects on the activation energy and relative reaction rate constant. The data is calculated for a range of common solvents with varying dielectric constants (ε) and hydrogen-bonding capabilities.
| Solvent | Dielectric Constant (ε) | Calculated Activation Energy (ΔG‡) (kcal/mol) | Relative Rate Constant (k_rel) |
|---|---|---|---|
| Hexane | 1.9 | 35.2 | 1 |
| Toluene | 2.4 | 33.8 | 10 |
| Tetrahydrofuran (B95107) (THF) | 7.5 | 28.5 | 5.7 x 104 |
| Acetone | 20.7 | 25.1 | 1.2 x 107 |
| Acetonitrile (ACN) | 36.6 | 24.3 | 3.5 x 107 |
| Dimethyl Sulfoxide (DMSO) | 46.7 | 22.9 | 1.8 x 108 |
| Methanol (B129727) | 32.7 | 29.8 | 1.5 x 103 |
| Water | 80.1 | 31.5 | 8.2 x 102 |
The hypothetical data clearly illustrates that polar aprotic solvents, such as DMSO and Acetonitrile, significantly accelerate the SNAr reaction compared to nonpolar solvents like Hexane and Toluene. This is because these polar solvents can effectively stabilize the negatively charged Meisenheimer complex formed during the reaction, thereby lowering the activation energy barrier. nih.gov
Interestingly, polar protic solvents like Methanol and Water, despite their high dielectric constants, are predicted to yield slower reaction rates than polar aprotic solvents. This is attributed to their ability to form strong hydrogen bonds with the anionic nucleophile. This hydrogen bonding solvates the nucleophile, reducing its nucleophilicity and thus increasing the activation energy required for the initial attack on the aromatic ring. nih.gov
Applications and Strategic Importance in Chemical Synthesis
Methyl 3-cyano-1-naphthoate as a Versatile Synthetic Intermediate
The utility of this compound as a versatile synthetic intermediate stems from the distinct reactivity of its functional groups. The cyano group can be transformed into a variety of other functionalities, such as amines, amides, and carboxylic acids, through well-established chemical reactions. Simultaneously, the methyl ester group offers a handle for modifications like hydrolysis to the corresponding carboxylic acid or amidation to form amide derivatives. This dual reactivity allows for a stepwise and controlled elaboration of the naphthalene (B1677914) scaffold, making it a valuable precursor in multi-step synthetic sequences.
The closely related compound, 3-cyano-1-naphthoic acid, for which this compound is a direct derivative, is a key intermediate in various synthetic pathways. The conversion of naphthoate esters to the corresponding nitriles is a documented synthetic strategy, highlighting the interchangeability and strategic value of these compounds in planning complex syntheses.
Role in the Synthesis of Biologically Active Molecules and Pharmaceutical Scaffolds
The structural motif of this compound is embedded within a range of biologically active molecules and serves as a crucial scaffold in medicinal chemistry. Its rigid naphthalene framework provides a defined three-dimensional orientation for pendant functional groups, which is often a prerequisite for effective interaction with biological targets.
Precursor in Tachykinin Receptor Antagonist Development
A significant application of the 3-cyano-1-naphthoic acid framework, and by extension its methyl ester, lies in the development of tachykinin receptor antagonists. These compounds are of therapeutic interest for treating a variety of conditions, including chemotherapy-induced nausea and vomiting, and certain inflammatory disorders. Research has demonstrated that 3-cyano-1-naphthalenecarboxylic acid is a required intermediate for the manufacture of these antagonists. The specific 1,3-disubstitution pattern on the naphthalene skeleton is a key structural feature for their biological activity.
Contribution to Other Medically Relevant Compound Libraries
While the development of tachykinin receptor antagonists is a prominent example, the 3-cyano-1-naphthoate scaffold holds potential for the synthesis of a broader range of medically relevant compound libraries. The ability to functionalize both the cyano and ester groups allows for the creation of diverse sets of molecules for high-throughput screening and drug discovery programs. The naphthalene core is a common feature in many pharmacologically active compounds, and the specific substitution pattern of this compound offers a unique entry point for novel molecular designs.
Development of Specialty Chemicals and Materials
Beyond its pharmaceutical applications, the unique electronic and photophysical properties of the naphthalene ring system make this compound and its derivatives attractive for the development of specialty chemicals and advanced materials.
Photochemical Applications
Naphthalene derivatives are known for their interesting photophysical properties, including strong fluorescence and photostability. nih.gov These characteristics make them promising candidates for the construction of organic electronic materials and fluorescent probes. nih.gov While specific studies on the photochemical applications of this compound are not extensively documented in publicly available literature, the inherent properties of the cyanated naphthalene core suggest its potential utility in this area. The introduction of a cyano group can significantly influence the electronic properties of the naphthalene system, potentially leading to desirable shifts in absorption and emission spectra for specific applications.
Utility in Dye Chemistry
The naphthalene ring is a fundamental component in many classes of dyes. The extended π-conjugated system of naphthalene is responsible for the absorption of light in the visible region of the electromagnetic spectrum, a key characteristic of a dye molecule. Although direct applications of this compound in dye chemistry are not widely reported, its structural features are relevant. The cyano group can act as an auxochrome, modifying the color and properties of the dye. Furthermore, the ester group could be used to attach the chromophore to a substrate or to modify its solubility. The general utility of naphthoic acid derivatives in the synthesis of colorants suggests that this compound could serve as a valuable intermediate in the creation of novel dyes with specific properties.
Strategic Derivatization for Structure-Activity Relationship (SAR) Investigations
This compound serves as a valuable scaffold in medicinal chemistry for the development of novel therapeutic agents. Its rigid naphthalene core provides a defined three-dimensional structure, while the cyano and methyl ester groups offer versatile handles for chemical modification. The strategic derivatization of this molecule is crucial for conducting Structure-Activity Relationship (SAR) investigations, which aim to systematically explore how changes in a molecule's structure affect its biological activity. While extensive SAR studies specifically detailing this compound are not widespread in public literature, the closely related precursor, 3-cyano-1-naphthoic acid, is a known intermediate in the synthesis of tachykinin receptor antagonists. google.comgoogle.com This connection underscores the pharmacological relevance of the 3-cyano-1-naphthyl scaffold and provides a logical framework for its derivatization in drug discovery programs.
An SAR campaign centered on this compound would typically involve the systematic modification of three key regions of the molecule: the naphthalene ring, the cyano group, and the methyl ester moiety.
Naphthalene Ring Substitution: Introducing various substituents (e.g., halogens, alkyl, alkoxy, nitro groups) at different positions on the naphthalene ring can profoundly influence the molecule's lipophilicity, electronic properties, and steric profile. These modifications can enhance binding affinity to a biological target by exploiting specific hydrophobic or polar pockets in the receptor's active site.
Variation of the Ester Group: The methyl ester can be hydrolyzed to the corresponding carboxylic acid or converted to a range of other esters (e.g., ethyl, propyl, benzyl) or amides. This modulates the compound's solubility, metabolic stability, and potential for hydrogen bonding interactions.
By synthesizing a library of analogues with systematic variations at these positions and evaluating their biological activity, researchers can build a comprehensive SAR model. This model helps to identify the key structural features required for potency and selectivity, guiding the design of more effective drug candidates.
| Modification Site | Type of Derivatization | Potential Impact on Activity | Rationale |
| Naphthalene Ring | Introduction of halogens (F, Cl, Br) | Can increase potency and alter selectivity. | Modifies electronic properties and lipophilicity; can form halogen bonds with the target. |
| Addition of small alkyl groups (e.g., methyl) | May enhance binding through van der Waals interactions. | Fills small hydrophobic pockets in the binding site. | |
| Introduction of alkoxy groups (e.g., methoxy) | Can introduce hydrogen bond accepting capabilities. | Alters electronic distribution and provides new interaction points. | |
| Cyano Group | Hydrolysis to Carboxylic Acid (-COOH) | Increases polarity and introduces a strong hydrogen bond donor/acceptor. | Can form key ionic or hydrogen bond interactions with the target. |
| Conversion to Amide (-CONH₂) | Introduces hydrogen bond donor/acceptor capabilities. | Modifies polarity and interaction profile compared to the nitrile or acid. | |
| Reduction to Aminomethyl (-CH₂NH₂) | Introduces a basic center capable of forming salt bridges. | Can establish strong ionic interactions with acidic residues in the target protein. | |
| Ester Group | Hydrolysis to Carboxylic Acid (-COOH) | Increases polarity and provides a key interaction point. | Often crucial for mimicking endogenous ligands or forming strong interactions. |
| Conversion to other Esters (e.g., ethyl, tert-butyl) | Modulates solubility, cell permeability, and metabolic stability. | Can be used to fine-tune pharmacokinetic properties. | |
| Conversion to Amides (-CONHR) | Introduces hydrogen bonding potential and steric bulk. | Can explore additional binding space and improve metabolic stability. |
Supramolecular Interactions and Host-Guest Chemistry with Naphthalene Derivatives
The field of supramolecular chemistry focuses on chemical systems composed of multiple molecules linked by non-covalent interactions. researchgate.netresearchgate.net The structure of this compound makes it an interesting candidate for studies in supramolecular assembly and host-guest chemistry, primarily due to its extended aromatic naphthalene core. This planar, electron-rich system is well-suited to participate in a variety of non-covalent interactions that govern molecular recognition and self-assembly processes.
The primary interactions involving the naphthalene moiety are:
π-π Stacking: The electron-rich π-system of the naphthalene ring can interact favorably with other aromatic systems, including other naphthalene rings or different aromatic guests. tsijournals.comgrafiati.com These stacking interactions are fundamental in the formation of ordered structures in both biological systems, like DNA, and synthetic materials. tsijournals.com The strength and geometry of these interactions can be tuned by substituents on the ring. The electron-withdrawing cyano and ester groups on this compound polarize the naphthalene ring, potentially favoring offset or parallel-displaced stacking arrangements to minimize electrostatic repulsion.
CH/π Interactions: This is a type of hydrogen bond where a C-H bond acts as the donor and the π-electron cloud of an aromatic ring acts as the acceptor. rsc.org The methyl group of the ester in this compound, as well as the C-H bonds on the naphthalene ring itself, can participate in such interactions with other aromatic hosts or with adjacent molecules in a crystal lattice. rsc.org
Host-Guest Chemistry: The naphthalene unit can act as a "guest" that fits into the hydrophobic cavity of a larger "host" molecule. thno.org Common hosts include macrocycles like cyclodextrins, calixarenes, and cucurbiturils. thno.orgrhhz.net The encapsulation of a naphthalene derivative within a host molecule is typically driven by the hydrophobic effect and van der Waals interactions. thno.orgmdpi.com Such complexation can dramatically alter the guest's physical properties, such as increasing its aqueous solubility or protecting it from degradation. For example, studies with similar molecules like 2,6-dihydroxy-naphthalene have shown they can form ternary complexes with methyl viologen inside a cucurbit researchgate.neturil host, leading to the formation of vesicles. rhhz.net This demonstrates the potential of naphthalene-containing guests to direct the formation of complex supramolecular architectures.
The combination of the planar aromatic surface, the hydrogen bond accepting cyano group, and the ester functionality provides this compound with multiple points of interaction, making it a versatile building block for designing complex supramolecular systems and functional materials.
| Interaction Type | Participating Moiety on this compound | Potential Partner Molecule/Moiety | Driving Force |
| π-π Stacking | Naphthalene Ring | Other aromatic rings (e.g., benzene (B151609), pyridine, another naphthalene) | Electrostatic and van der Waals forces between π-orbitals. tsijournals.com |
| CH/π Interaction | Naphthalene C-H bonds, Ester Methyl C-H bonds | Aromatic rings | Weak hydrogen bonding between a C-H donor and a π-system acceptor. rsc.org |
| Dipole-Dipole | Cyano Group (-C≡N), Ester Group (-COOCH₃) | Polar functional groups | Electrostatic attraction between partial positive and partial negative charges. |
| Host-Guest Inclusion | Entire Molecule (primarily Naphthalene) | Macrocyclic hosts (e.g., Cyclodextrins, Calixarenes). thno.orgrhhz.net | Hydrophobic effect, van der Waals forces. thno.orgmdpi.com |
Q & A
Basic Research Questions
Q. What spectroscopic and chromatographic methods are recommended to confirm the structural identity and purity of Methyl 3-cyano-1-naphthoate?
- Methodological Answer : Combine nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm the naphthalene backbone and functional groups (cyano and methyl ester). High-performance liquid chromatography (HPLC) with UV detection is advised for purity assessment, using reverse-phase columns and acetonitrile/water gradients. Stability during analysis should be ensured by avoiding prolonged exposure to light or moisture, as recommended for structurally similar compounds in storage protocols .
Q. How should researchers design preliminary toxicity screening for this compound in mammalian cell lines?
- Methodological Answer : Use standardized in vitro assays (e.g., MTT or LDH release) with human hepatocyte or lung epithelial cell lines, given the compound’s potential systemic effects. Dose ranges should span 0.1–100 µM, with exposure times of 24–72 hours. Include positive controls (e.g., naphthalene derivatives with known toxicity) and account for solvent interference. Refer to systemic outcome frameworks (e.g., hepatic, respiratory effects) for endpoint selection .
Advanced Research Questions
Q. How can systematic review methodologies address conflicting data on the metabolic pathways of this compound across species?
- Methodological Answer : Apply PRISMA guidelines to curate studies from databases (PubMed, TOXCENTER) using query strings combining terms like “cyano-naphthoate metabolism” and “species-specific cytochrome P450” . Evaluate risk of bias via criteria such as dose randomization, exposure characterization, and outcome completeness (Table C-7) . Meta-analytical tools (e.g., fixed-effects models) can resolve discrepancies by weighting studies with robust blinding protocols and low attrition bias.
Q. What experimental strategies are effective in elucidating the environmental fate of this compound in aquatic systems?
- Methodological Answer : Conduct OECD 308/309 tests to assess hydrolysis, photodegradation, and sediment-water partitioning. Use LC-MS/MS to quantify degradation products (e.g., free cyanide or naphthoic acid derivatives). Environmental monitoring should include biotic and abiotic matrices (water, sediment, biota) over 30–90 days, aligning with frameworks for polycyclic aromatic hydrocarbons .
Q. How can researchers mitigate detection bias when evaluating the genotoxic potential of this compound?
- Methodological Answer : Implement the Ames test (OECD 471) with TA98 and TA100 strains, including metabolic activation (S9 mix). Pair with micronucleus assays in human lymphocytes, ensuring blinding of personnel during scoring. Validate findings against positive controls (e.g., ethyl methanesulfonate) and negative solvent controls. Cross-reference results with structural analogs (e.g., naphthalene derivatives) to identify shared mutagenic mechanisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
